An In-depth Technical Guide to Methyl 2-cyano-4-nitrobenzoate
An In-depth Technical Guide to Methyl 2-cyano-4-nitrobenzoate
CAS Number: 1804177-30-7
Foreword for the Research Professional
This document serves as a comprehensive technical guide on Methyl 2-cyano-4-nitrobenzoate. As a Senior Application Scientist, it is my intention to provide not just a collection of data, but a synthesized resource that offers practical insights for researchers, scientists, and professionals in drug development. The landscape of chemical intermediates is vast, and the utility of a specific molecule is often understood through its structural context and the reactivity of its functional groups. For Methyl 2-cyano-4-nitrobenzoate, while direct, extensive literature is sparse, a wealth of knowledge can be gleaned from the chemistry of its isomers and related nitroaromatic compounds. This guide is structured to provide a thorough understanding of this compound, transparently noting where data is inferred from structurally similar molecules and empowering the user with the foundational knowledge to safely handle and strategically employ this versatile chemical intermediate.
Section 1: Core Identity and Physicochemical Properties
Methyl 2-cyano-4-nitrobenzoate is a substituted aromatic compound with the Chemical Abstracts Service (CAS) registry number 1804177-30-7 . Its molecular structure, featuring a methyl ester, a cyano group, and a nitro group attached to a benzene ring, makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro and cyano groups, ortho and para to the methyl ester respectively, significantly influences the reactivity of the aromatic ring and the ester moiety.
Due to the limited availability of specific experimental data for Methyl 2-cyano-4-nitrobenzoate, the following table includes predicted properties and data from its close isomer, Methyl 4-cyano-2-nitrobenzoate (CAS: 52449-76-0), to provide a reasonable estimation for handling and experimental design.
| Property | Value (Methyl 2-cyano-4-nitrobenzoate) | Value (Isomer: Methyl 4-cyano-2-nitrobenzoate) | Source |
| Molecular Formula | C₉H₆N₂O₄ | C₉H₆N₂O₄ | - |
| Molecular Weight | 206.16 g/mol | 206.16 g/mol | - |
| Boiling Point | Predicted: 337.1±32.0 °C | 337.1±32.0 °C (Predicted) | [1] |
| Density | Predicted: 1.39±0.1 g/cm³ | 1.39±0.1 g/cm³ (Predicted) | [1] |
| LogP | Predicted: 2.26 | 2.26 | [1] |
It is imperative for researchers to independently verify these properties through appropriate analytical techniques.
Section 2: Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 2-cyano-4-nitrotoluene.
Caption: Proposed synthesis of Methyl 2-cyano-4-nitrobenzoate.
Experimental Protocol (Hypothetical)
Step 1: Oxidation of 2-Cyano-4-nitrotoluene to 2-Cyano-4-nitrobenzoic Acid
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Rationale: The methyl group on the nitrotoluene precursor needs to be oxidized to a carboxylic acid. Strong oxidizing agents are typically required for this transformation.
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Procedure:
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To a solution of 2-cyano-4-nitrotoluene in a suitable solvent (e.g., pyridine-water mixture), add a strong oxidizing agent such as potassium permanganate (KMnO₄) portion-wise.
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Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
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Cool the mixture and filter off the manganese dioxide byproduct.
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Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 2-cyano-4-nitrobenzoic acid.
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Collect the solid product by filtration, wash with cold water, and dry.
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Step 2: Esterification of 2-Cyano-4-nitrobenzoic Acid
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Rationale: The carboxylic acid is converted to its methyl ester via Fischer esterification.
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Procedure:
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Suspend 2-cyano-4-nitrobenzoic acid in an excess of methanol.
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Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
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Heat the mixture under reflux for several hours.
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Cool the reaction and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
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Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2-cyano-4-nitrobenzoate.
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Section 3: Applications in Chemical Synthesis and Drug Discovery
While specific applications for Methyl 2-cyano-4-nitrobenzoate are not extensively documented, its structural motifs suggest significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its isomer, Methyl 4-cyano-2-nitrobenzoate, is utilized as a starting material in the preparation of the herbicide mesosulfuron-methyl, highlighting the role of such compounds in agrochemical synthesis.[2]
The functional groups of Methyl 2-cyano-4-nitrobenzoate offer multiple avenues for further chemical transformations:
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Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which is a cornerstone of many synthetic pathways, enabling the formation of amides, sulfonamides, and heterocyclic systems.
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Nucleophilic Aromatic Substitution: The electron-withdrawing groups activate the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
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Hydrolysis of the Ester and Cyano Groups: These groups can be hydrolyzed to the corresponding carboxylic acid and amide or carboxylic acid, respectively, providing further synthetic handles.
The presence of these functional groups makes Methyl 2-cyano-4-nitrobenzoate a promising building block for the synthesis of pharmaceutical ingredients and other fine chemicals. For instance, the synthesis of the V2 receptor antagonist tolvaptan involves the use of 2-methyl-4-nitrobenzoic acid, a related precursor.[3]
Illustrative Reaction Pathway
Caption: Potential synthetic transformations of Methyl 2-cyano-4-nitrobenzoate.
Section 4: Safety, Handling, and Storage
Specific safety data for Methyl 2-cyano-4-nitrobenzoate is not available. Therefore, a cautious approach based on the safety profiles of related nitroaromatic compounds is essential.
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5]
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Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[4][5]
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
First Aid Measures (Inferred):
-
In case of skin contact: Wash off with soap and plenty of water.[4]
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In case of eye contact: Flush eyes with water as a precaution.[4]
-
If inhaled: Move the person into fresh air.[4]
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If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]
Always consult the material safety data sheet (MSDS) provided by the supplier before handling any chemical.
Section 5: Conclusion and Future Outlook
Methyl 2-cyano-4-nitrobenzoate (CAS: 1804177-30-7) represents a chemical intermediate with considerable, albeit largely unexplored, potential. Its utility is inferred from the rich chemistry of its functional groups and the demonstrated applications of its isomers in various fields, including agrochemicals and pharmaceuticals. This guide has aimed to provide a balanced and realistic overview, combining confirmed information with logical, science-based extrapolations. It is our hope that this document will not only serve as a practical reference but also stimulate further research into the properties and applications of this intriguing molecule. As with any compound with limited public data, the onus is on the researcher to proceed with caution, employing robust analytical and safety protocols to unlock its full synthetic potential.
References
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ResearchGate. (n.d.). Methyl 4-nitrobenzoate. Retrieved from [Link]
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Gao, X., et al. (2022). Enhancing menaquinone-7 biosynthesis by adaptive evolution of Bacillus natto through chemical modulator. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
-
ResearchGate. (n.d.). The biosynthesis pathways of menaquinone in isoforms from Bacillus.... Retrieved from [Link]
- Google Patents. (n.d.). CN109879817B - Preparation method of mesosulfuron-methyl.
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Frontiers. (2021, July 18). Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis pathway of menaquinone-7 (MK-7) in Bacillus subtilis 168.... Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Retrieved from [Link]
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MDPI. (n.d.). Metabolic Engineering Strategy for Bacillus subtilis Producing MK-7. Retrieved from [Link]
Sources
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